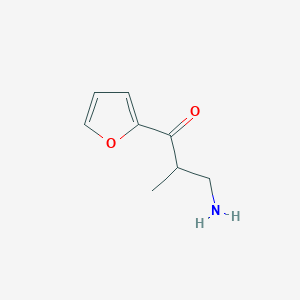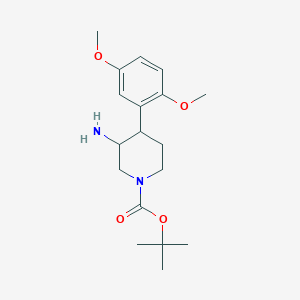
3,4-Bis(aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(aminomethyl)phenol: is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(aminomethyl)phenol can be achieved through several methods. One common approach involves the Petasis borono-Mannich reaction, which utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic iron oxide nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Bis(aminomethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-Aminomethylphenol: Known for its saluretic properties and use in treating hypertension.
4-Aminomethylphenol: Utilized in the synthesis of pharmaceuticals and dyes.
3,5-Bis(aminomethyl)phenol: Another derivative with similar applications in medicinal chemistry and materials science.
Uniqueness: 3,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4-5,9-10H2 |
Clé InChI |
UEUIVLWXCNBPTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)


![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)

